molecular formula C13H20ClFN2 B7896929 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7896929
M. Wt: 258.76 g/mol
InChI Key: GPECRKGBMBJEGH-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzyl group and a methylamine group

Preparation Methods

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product, this compound . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and fluorobenzyl group allow it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride include other piperidine derivatives such as:

The uniqueness of this compound lies in its fluorobenzyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known by its CAS number 1261230-85-6, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13_{13}H20_{20}ClFN2_2 with a molecular weight of 258.763 g/mol. The compound features a piperidine ring structure, which is often associated with various biological activities including analgesic and antitumor effects.

PropertyValue
CAS Number1261230-85-6
Molecular FormulaC13_{13}H20_{20}ClFN2_2
Molecular Weight258.763 g/mol

Research indicates that compounds containing piperidine structures can interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the fluorobenzyl group may enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.

Key Mechanisms:

  • Dopaminergic Activity : The compound may act as a dopamine receptor agonist, influencing mood and behavior.
  • Antiproliferative Effects : Similar piperidine derivatives have shown significant antiproliferative activity against various cancer cell lines, indicating potential use in oncology.

Anticancer Properties

Recent studies have demonstrated that piperidine derivatives exhibit notable antiproliferative activity against several cancer cell lines. For instance, compounds structurally related to this compound have been tested across different cancer types:

Cell LineIC50_{50} (µM)
MDA-MB-23119.9
MCF-775.3
OVCAR-331.5
COV31843.9

These values suggest that the compound may effectively inhibit the growth of specific cancer cells while sparing normal cells.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression or anxiety. Its ability to modulate dopaminergic and serotonergic pathways could be beneficial in developing new antidepressants or anxiolytics.

Case Studies

  • Study on Antiproliferative Activity : A study published in MDPI highlighted that benzoylpiperidine derivatives exhibited significant cytotoxicity against breast and ovarian cancer cell lines, prompting further investigation into structural modifications to enhance potency .
  • Neuropharmacological Assessment : Research into similar piperidine compounds has indicated their potential as novel agents for managing neuropsychiatric disorders due to their ability to modulate neurotransmitter release and receptor activity .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECRKGBMBJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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